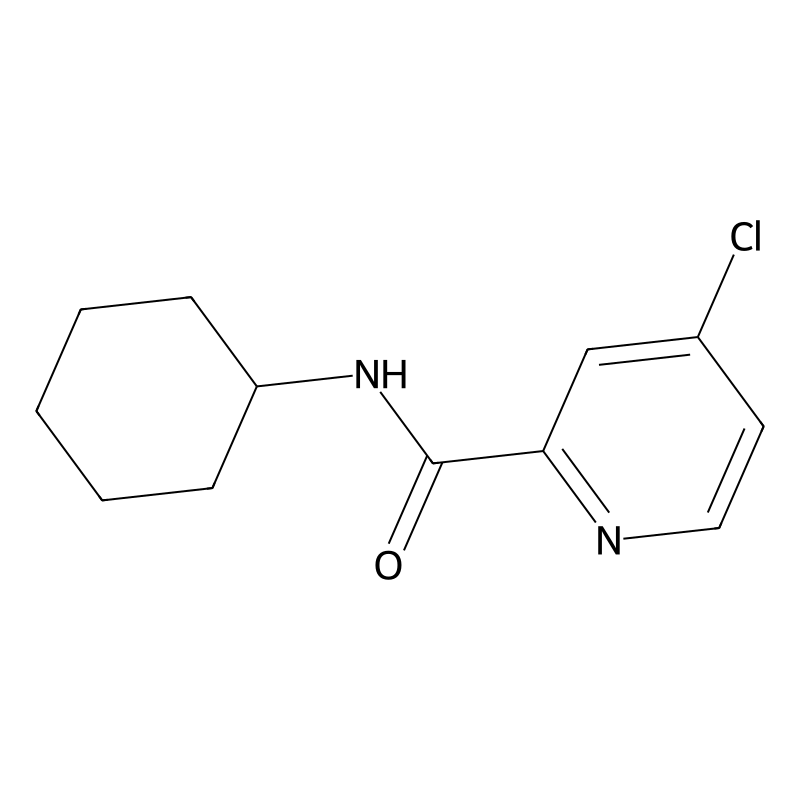

N-Cyclohexyl 4-chloropicolinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Availability and Characterization: While commercial suppliers exist for N-Cyclohexyl 4-chloropicolinamide, little is known about its use in published scientific research. Some suppliers provide basic information on the compound including its chemical structure, CAS number (1094332-66-7), and molecular formula (C12H15ClN2O) [, ].

- Absence in Literature: A search of scientific databases using N-Cyclohexyl 4-chloropicolinamide as a keyword does not yield any relevant research articles.

Future Research Potential:

The lack of current research on N-Cyclohexyl 4-chloropicolinamide doesn't preclude its potential usefulness in various scientific fields. Its structure suggests possible avenues for exploration, such as:

- Medicinal Chemistry: The core structure of N-Cyclohexyl 4-chloropicolinamide contains a picolinamide group, which is present in some bioactive molecules. Further research could investigate its potential as a scaffold for drug discovery [].

- Material Science: The combination of a cyclohexyl group and a chloropicolinamide moiety could be of interest for researchers developing new functional materials with specific properties [].

N-Cyclohexyl 4-chloropicolinamide is an organic compound characterized by its unique structure, which includes a cyclohexyl group and a chlorinated picolinamide moiety. Its chemical formula is and it has a molecular weight of approximately 240.71 g/mol. The compound features a 4-chloro substituent on the picolinamide, enhancing its biological activity and potential applications in various fields, particularly in medicinal chemistry and agriculture .

- Nucleophilic Substitution: The presence of the chlorine atom makes it susceptible to nucleophilic attack, allowing for the substitution of the chlorine with various nucleophiles, which can lead to the formation of diverse derivatives.

- Hydrolysis: Under acidic or basic conditions, N-cyclohexyl 4-chloropicolinamide can hydrolyze to yield cyclohexylamine and 4-chloropicolinic acid.

- Rearrangements: The compound may also participate in rearrangement reactions under specific conditions, leading to the formation of other structural isomers.

N-Cyclohexyl 4-chloropicolinamide exhibits notable biological activities, particularly as an herbicide. Its structural features contribute to its effectiveness in inhibiting plant growth by interfering with metabolic pathways essential for plant development. Studies have shown that compounds with similar structures can act as selective herbicides by targeting specific enzymes involved in amino acid biosynthesis . Furthermore, its potential as an antibacterial agent has been explored, indicating a broader spectrum of biological activity.

The synthesis of N-cyclohexyl 4-chloropicolinamide typically involves several steps:

- Formation of Picolinamide: Starting from 4-chloropicolinic acid, the acid is converted into its corresponding amide through reaction with cyclohexylamine under suitable conditions (e.g., heating with a coupling agent).

- Purification: The crude product is purified via recrystallization or chromatography to obtain pure N-cyclohexyl 4-chloropicolinamide.

Alternative synthetic routes may involve variations in reaction conditions or the use of different coupling agents to enhance yield and purity .

N-Cyclohexyl 4-chloropicolinamide is distinguished by its cyclohexyl moiety, which may enhance its lipophilicity and biological activity compared to other derivatives. This unique feature contributes to its effectiveness as an herbicide and potential therapeutic agent .

Interaction studies involving N-cyclohexyl 4-chloropicolinamide focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action as an herbicide and potential therapeutic agent. For example, research has shown that similar compounds can interact with enzymes involved in amino acid synthesis, providing insights into how N-cyclohexyl 4-chloropicolinamide might exert its biological effects .